![molecular formula C21H23N5O B546456 N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
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Overview
Description
UR-PG153 is a bioactive chemical.
Scientific Research Applications
Cardiac Electrophysiological Activity
One study discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds showed potency in vitro comparable to sematilide, a class III agent undergoing clinical trials. They indicate that the 1H-imidazole moiety can replace the methylsulfonylamino group for class III electrophysiological activity in this series (Morgan et al., 1990).
Antitumor Activity
Several studies have explored the antitumor applications of imidazole derivatives. One such study detailed the synthesis of imidazotetrazines, showing curative activity against leukemia, suggesting a potential role as a prodrug for triazenes (Stevens et al., 1984). Another study synthesized derivatives of thiosemicarbazide, including imidazole compounds, and tested their antimicrobial activity, providing insights into their application in this field (Elmagd et al., 2017).
Antifungal and Antimycobacterial Activity
A study on N1-[1-aryl-2-(1H-imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives showed significant antifungal and antimycobacterial activity. These compounds were tested against clinical isolates, revealing their potential in treating infections (Mamolo et al., 2004).
Synthesis of New Derivatives
Research into the synthesis of new derivatives of imidazole is another significant application. One study focused on the synthesis of 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, exploring its potential in anticandidal and antibacterial activities (Ovonramwen et al., 2021).
Electropolymerization and Electrochromic Properties
A study synthesized novel electropolymerizable monomers, revealing the electrochromic properties of the resulting polymer films derived from these monomers. This research opens up potential applications in materials science, particularly in areas like electrochromic devices (Hsiao & Wang, 2016).
Proton Conductivity in Novel Derivatives
The synthesis of novel histamine derivatives and their subsequent analysis for proton conductivity highlights another application. This study synthesized compounds with varying numbers of histamine units, aiming to achieve high proton conductivity in high-temperature regions (Kodchakorn et al., 2021).
properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H23N5O/c22-21(24-12-11-18-14-23-15-25-18)26-20(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,19H,11-13H2,(H,23,25)(H3,22,24,26,27) |
InChI Key |
BCIVIRNJAROBHW-UHFFFAOYSA-N |
SMILES |
O=C(N/C(N)=N/CCC1=CN=CN1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC(=NCCC2=CN=CN2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UR-PG153, UR PG153, URPG153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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